2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
Description
The compound “2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” features a complex hybrid structure integrating multiple pharmacophoric motifs:
- Core: A 2,3-dihydropyridazin-3-one scaffold, a heterocyclic system known for its role in modulating kinase inhibition and anti-inflammatory activity.
- A pyridin-3-yl group at position 6, which may enhance solubility and target engagement through π-π stacking.
Properties
IUPAC Name |
2-[[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-27-23(32-2)18-6-5-16(10-20(18)25-27)22(31)28-12-15(13-28)14-29-21(30)8-7-19(26-29)17-4-3-9-24-11-17/h3-11,15H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDQWNQVRMJKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Flexibility vs. Rigidity: The target compound’s dihydropyridazin-3-one core is structurally distinct from dihydropyrazol-3-one (Compound 9) and tetrahydroimidazo-pyridine (Compound 2d). The planar dihydropyridazinone system may favor ATP-binding pocket interactions in kinases, akin to gefitinib’s quinazoline core .
Substituent Effects :
- The pyridin-3-yl group in the target compound replaces nitroaryl groups (e.g., 4-nitrophenyl in Compound 2d), likely improving solubility and reducing off-target toxicity associated with nitro functionalities .
- Methoxy and methyl groups on the indazole may enhance metabolic stability compared to unsubstituted heteroaromatics in analogs .
Activity Cliffs :
- Despite structural similarities to nitroimidazole derivatives (), the absence of nitro groups in the target compound may circumvent the antimycobacterial inactivity observed in some analogs .
Computational and Experimental Similarity Metrics
- Molecular Fingerprints: Morgan fingerprints (radius 2) and Tanimoto coefficients (Tc) were used to assess similarity to known kinase inhibitors like gefitinib.
- Thermodynamic Properties :
Research Findings and Implications
- Kinase Inhibition Potential: Structural alignment with gefitinib and similarity in fingerprint patterns suggest the target compound may inhibit kinases (e.g., EGFR or ALK), though experimental validation is needed .
- Safety Profile: The avoidance of nitro groups and incorporation of pyridinyl substituents may reduce genotoxic risks associated with nitrofuryl or nitroimidazole derivatives .
- Optimization Opportunities: Further substitution on the dihydropyridazinone core (e.g., fluorination at position 4) could enhance potency, guided by SAR from pyridine-based analogs .
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